molecular formula C17H15NO2 B4414200 4-[(1-phenylethyl)amino]-2H-chromen-2-one

4-[(1-phenylethyl)amino]-2H-chromen-2-one

Cat. No. B4414200
M. Wt: 265.31 g/mol
InChI Key: HCWCAMYVZIHBOG-UHFFFAOYSA-N
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Description

4-[(1-phenylethyl)amino]-2H-chromen-2-one, also known as PEA-C, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry, particularly for its anti-inflammatory and analgesic properties.

Scientific Research Applications

  • Sequential Colorimetric Recognition : A study by Jo et al. (2014) discusses a chemosensor based on a derivative of 4-[(1-phenylethyl)amino]-2H-chromen-2-one, which exhibits selective colorimetric sensing for Cu2+ ions in aqueous solutions. This sensor could change color in the presence of Cu2+ and could also detect cyanide ions (Jo et al., 2014).

  • Antitumor Agents : Dong et al. (2011) designed and synthesized a class of cytotoxic agents, 4-amino-2H-benzo[h]chromen-2-one (ABO) and its analogs, which showed significant in vitro anticancer activity. This study highlights the potential of these compounds as future anticancer agents (Dong et al., 2011).

  • Photophysical Properties : Shimasaki et al. (2021) synthesized derivatives of this compound with strong fluorescent properties. These compounds demonstrated high fluorescence quantum yields and could be useful in materials science, particularly in the development of fluorescent materials (Shimasaki et al., 2021).

  • .app/papers/potassium-phthalimidenoxyl-novel-organocatalyst-onepot-dekamin/d1cf31bba1e65a0c8eca4468e1ac5c19/?utm_source=chatgpt).
  • Antimicrobial Activity : Aiyelabola et al. (2017) synthesized coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one, a related compound, and found them to exhibit antimicrobial activity. This highlights the potential use of these compounds in developing antimicrobial agents (Aiyelabola et al., 2017).

  • Visible-Light-Promoted Selenylation : Yang et al. (2018) developed a visible-light-promoted approach for the regioselective selenylation of 4-amino substituted coumarins, demonstrating an innovative method for C-Se bond formation (Yang et al., 2018).

properties

IUPAC Name

4-(1-phenylethylamino)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12(13-7-3-2-4-8-13)18-15-11-17(19)20-16-10-6-5-9-14(15)16/h2-12,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWCAMYVZIHBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC(=O)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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